3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolo[3,2-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Biology: It is employed in the development of chemical probes for investigating biological systems.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the heterocyclic structure play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Indole Derivatives: Indoles are another class of heterocyclic compounds with similar biological activities and synthetic applications.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes.
Properties
Molecular Formula |
C9H7IN2O2 |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-6(10)4-12-7(5)8/h2-4,12H,1H3 |
InChI Key |
DTQMRPNDLMOPCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.